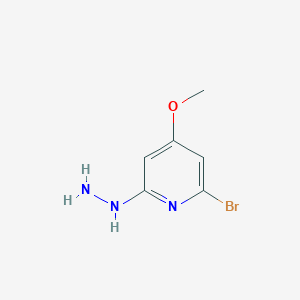

2-Bromo-6-hydrazinyl-4-methoxypyridine

Description

While direct and extensive research on 2-Bromo-6-hydrazinyl-4-methoxypyridine is not widely documented in publicly available literature, its structural components suggest a significant potential role in synthetic chemistry. The academic interest in this compound can be inferred from the well-established importance of its parent scaffolds.

Hydrazinylpyridine scaffolds are a class of arylhydrazines that have garnered persistent interest in organic chemistry. Their utility is most prominent as synthetic precursors to a wide range of compounds with diverse pharmacological activities. nih.gov The hydrazine (B178648) moiety is particularly reactive and serves as a key functional group for the synthesis of hydrazones, which are known to be pharmacologically active and capable of binding to metal ions. researchgate.net

The versatility of the hydrazinylpyridine core allows for its incorporation into more complex molecular architectures. For instance, research into hydrazinyl arylthiazole-based pyridine (B92270) scaffolds has led to the identification of potent α-glucosidase inhibitors, highlighting the importance of this structural motif in the development of new therapeutic agents. The ability of the pyridine nitrogen and the terminal hydrazine nitrogen to coordinate with metal ions also makes these scaffolds valuable in the study of coordination chemistry and the development of metal-based drugs. nih.gov

Brominated pyridine derivatives are highly valued as versatile intermediates in organic synthesis. The bromine atom acts as an excellent leaving group and a handle for a multitude of chemical transformations, most notably in metal-catalyzed cross-coupling reactions. nbinno.com These reactions are fundamental in modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

The reactivity of bromopyridines makes them ideal substrates for a variety of powerful synthetic methods.

Interactive Table 1: Common Cross-Coupling Reactions Utilizing Brominated Pyridines

| Reaction Name | Reactant | Bond Formed | Catalyst |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Boronic acids/esters | C-C | Palladium |

| Heck Reaction | Alkenes | C-C | Palladium |

| Sonogashira Coupling | Terminal alkynes | C-C | Palladium/Copper |

These reactions enable the introduction of a wide array of substituents onto the pyridine ring, allowing chemists to systematically modify molecular structures to achieve desired properties. nbinno.comresearchgate.net The presence of other substituents, such as a methoxy (B1213986) group, can influence the electronic properties of the pyridine ring, thereby affecting the regioselectivity and rate of these coupling reactions. nbinno.com Furthermore, bromopyridines can serve as precursors for other functional groups through nucleophilic substitution or lithiation, further expanding their synthetic utility. nih.gov

The academic scope for this compound lies at the intersection of the functionalities described above, positioning it as a highly versatile, bifunctional synthetic building block. Although specific studies on this molecule are limited, its potential can be extrapolated from research on analogous compounds. For example, the related compound 2-Bromo-6-hydrazinylpyridine (B1342697) has been synthesized and its crystal structure analyzed, recognizing it as a potential precursor for pharmacologically active, metal-binding hydrazones. nih.govresearchgate.netnih.gov

Interactive Table 2: Properties of the Related Compound 2-Bromo-6-hydrazinylpyridine

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₆BrN₃ | researchgate.netnih.gov |

| Molecular Weight | 188.04 g/mol | researchgate.net |

| Crystal System | Orthorhombic | researchgate.netnih.gov |

The research context for this compound would likely involve a two-pronged synthetic strategy:

Derivatization of the Hydrazinyl Group: The hydrazinyl moiety can be readily reacted with various aldehydes and ketones to form a library of hydrazone derivatives. These new compounds could then be screened for a range of biological activities, leveraging the known pharmacological potential of this class of molecules.

Functionalization via the Bromo Group: The bromine atom provides a reactive site for introducing diverse molecular fragments through the cross-coupling reactions mentioned previously. This would allow for the synthesis of complex, multi-substituted pyridine scaffolds that are otherwise difficult to access.

The methoxy group at the 4-position would serve to modulate the electronic nature of the pyridine ring, potentially influencing the reactivity of both the hydrazinyl and bromo substituents. This unique combination of functional groups makes this compound an attractive, albeit underexplored, target for synthetic chemists aiming to generate novel molecular entities for drug discovery and materials science research.

Structure

3D Structure

Properties

Molecular Formula |

C6H8BrN3O |

|---|---|

Molecular Weight |

218.05 g/mol |

IUPAC Name |

(6-bromo-4-methoxypyridin-2-yl)hydrazine |

InChI |

InChI=1S/C6H8BrN3O/c1-11-4-2-5(7)9-6(3-4)10-8/h2-3H,8H2,1H3,(H,9,10) |

InChI Key |

YXHFOHZZNBFLBH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=NC(=C1)Br)NN |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 6 Hydrazinyl 4 Methoxypyridine and Its Precursors

Strategies for Regioselective Introduction of Hydrazinyl and Bromo Substituents

The regioselective synthesis of polysubstituted pyridines is a significant challenge in organic chemistry. For a molecule like 2-Bromo-6-hydrazinyl-4-methoxypyridine, the precise placement of the bromine atom at the C2 position, the hydrazinyl group at the C6 position, and the methoxy (B1213986) group at the C4 position is crucial. The electronic nature of the pyridine (B92270) ring and the directing effects of the substituents are key considerations in the synthetic design.

A common and effective strategy for introducing a hydrazinyl group onto a pyridine ring is through the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen, with hydrazine (B178648) or its derivatives. The precursor for this reaction would ideally be a dibrominated pyridine, allowing for the selective substitution of one bromine atom.

For the synthesis of this compound, a potential precursor is 2,6-dibromo-4-methoxypyridine (B39753). The reaction would proceed by the displacement of one of the bromine atoms by a hydrazine derivative. The choice of hydrazine reagent (e.g., hydrazine hydrate, protected hydrazines) and reaction conditions (solvent, temperature, presence of a base) would be critical to control the selectivity and prevent disubstitution. A related synthesis of 2-bromo-6-hydrazinylpyridine (B1342697) has been established from 2,6-dibromopyridine (B144722) and hydrazine hydrate, demonstrating the feasibility of this approach. researchgate.net

Palladium-catalyzed amination reactions also offer a powerful method for the formation of C-N bonds. nih.gov These reactions can be highly efficient for coupling hydrazine derivatives with aryl halides, including bromopyridines. The use of specific phosphine (B1218219) ligands can enhance the catalytic activity and selectivity of the palladium catalyst. nih.gov

Table 1: Examples of Amination Reactions on Brominated Pyridines

| Starting Material | Reagent | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 2,6-Dibromopyridine | Hydrazine hydrate | 2-Bromo-6-hydrazinylpyridine | Nucleophilic Aromatic Substitution | researchgate.net |

| 2-Pyridyl chlorides, bromides, or triflates | Di-tert-butyl hydrazodiformate | Protected pyridylhydrazine derivatives | Palladium-catalyzed amination | nih.gov |

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. clockss.orguwindsor.ca This strategy relies on a directing metalating group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. The resulting organometallic intermediate can then be trapped with an electrophile, such as a bromine source, to introduce a bromo substituent with high regioselectivity. znaturforsch.com

In the context of substituted pyridines, various functional groups can act as DMGs. For the synthesis of precursors to this compound, a methoxy group can serve as a DMG. However, the inherent reactivity of the pyridine ring towards nucleophilic addition can be a competing pathway. clockss.org The use of hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures can mitigate this issue. clockss.orguwindsor.ca

For instance, the synthesis of 2-bromo-4-methoxypyridine (B110594) can be achieved by the directed lithiation of 4-methoxypyridine (B45360) at the C2 position, followed by bromination. arkat-usa.org This methodology provides a direct route to introduce a bromine atom ortho to the methoxy group.

Table 2: Directed Metalation of Substituted Pyridines

| Substrate | Directing Group | Base | Position of Metalation | Reference |

|---|---|---|---|---|

| 4-Methoxypyridine | 4-Methoxy | BuLi-LiDMAE | C-2 | arkat-usa.org |

| 2-Substituted Pyridines | Various (e.g., amides, carbamates) | LDA, LTMP | C-3 | clockss.org |

| 2-Bromo-4-methoxypyridine | 4-Methoxy | LTMP | C-3 | arkat-usa.org |

The successful synthesis of this compound relies on the efficient preparation of key intermediates, particularly brominated methoxy-pyridines. One such crucial intermediate is 2-bromo-4-methoxypyridine. This compound can be synthesized via the directed lithiation of 4-methoxypyridine, as mentioned previously. An alternative route involves the nucleophilic substitution of a chloro group in 2-bromo-4-chloropyridine (B1272041) with sodium methoxide. chemicalbook.com

Another key intermediate could be 2,6-dibromo-4-methoxypyridine. The synthesis of this compound can be envisioned starting from 2,6-dibromopyridine. A potential route involves the regioselective introduction of a hydroxyl group at the C4 position, followed by methylation.

Table 3: Synthesis of Brominated Methoxy-Pyridine Intermediates

| Product | Starting Material | Key Reagents | Yield | Reference |

|---|---|---|---|---|

| 2-Bromo-4-methoxypyridine | 4-Methoxypyridine | n-BuLi, 2-(N,N-dimethylamino)ethanol, 1,2-dibromo-1,1,2,2-tetrachloroethane | 62% | chemicalbook.com |

| 2-Bromo-4-methoxypyridine | 2-Bromo-4-chloropyridine | Sodium methoxide, DMSO | 25% | chemicalbook.com |

| 2-Bromo-3-methoxypyridine | 2-Bromo-3-hydroxypyridine | Sodium, Methanol, Methyl iodide, DMF | 75-80% | google.com |

Optimization of Reaction Conditions for Enhanced Yields and Purity

Optimizing reaction conditions is paramount for maximizing the yield and purity of the desired product while minimizing side reactions. For the synthetic steps involved in producing this compound, several parameters can be fine-tuned.

In amination reactions, factors such as the solvent, temperature, reaction time, and the nature of the base can significantly influence the outcome. For instance, in the synthesis of 2-bromo-6-methylaminopyridine from 2,6-dibromopyridine, reacting under high pressure and temperature in a pressure tube was found to be effective. georgiasouthern.edu

For directed metalation reactions, the choice of the organolithium base, the temperature, and the duration of the metalation step are critical. For example, in the lithiation of 2,5-dibromo-4-methoxypyridine, using LDA for a short period (5 minutes) before adding the electrophile was crucial to obtain the desired regioisomer, whereas a longer reaction time with LTMP led to a "halogen dance" rearrangement. arkat-usa.orgresearchgate.net

The optimization process often involves a systematic study of these parameters, potentially using experimental design methodologies to efficiently identify the optimal conditions. researchgate.net

Advanced Purification and Isolation Techniques for Research Applications

The isolation and purification of the final product and intermediates are crucial steps to ensure high purity for subsequent reactions and characterization. A variety of techniques can be employed, depending on the physical and chemical properties of the compounds.

Common purification methods for pyridine derivatives include:

Distillation: For liquid compounds that are thermally stable, distillation under reduced pressure can be an effective method for purification. chemicalbook.com

Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical to achieve good recovery and high purity.

Chromatography: Column chromatography using silica (B1680970) gel or alumina (B75360) is widely used to separate the desired compound from impurities. For more challenging separations, preparative high-performance liquid chromatography (HPLC) can be employed. chemicalbook.com

Sublimation: For certain solid compounds, sublimation can be a highly effective purification method, particularly for removing non-volatile impurities. georgiasouthern.edu

The purity of the isolated compounds is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.

Mechanistic Investigations of 2 Bromo 6 Hydrazinyl 4 Methoxypyridine Reactivity

Nucleophilic Substitution Reactions at the Pyridyl Bromine Center

The bromine atom at the C2 position of the pyridine (B92270) ring is a key site for nucleophilic substitution, enabling the introduction of a wide range of functionalities. The pyridine ring, being an electron-deficient aromatic system, facilitates nucleophilic attack, particularly at the α-positions (C2 and C6). The presence of the electron-donating methoxy (B1213986) and hydrazinyl groups can modulate this reactivity.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of 2-Bromo-6-hydrazinyl-4-methoxypyridine, the C-Br bond can readily participate in such transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyridine with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. The catalytic cycle generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The oxidative addition of the palladium(0) catalyst to the C-Br bond of the pyridine is often the rate-determining step. illinois.edu The electron-rich nature of the pyridine ring, enhanced by the methoxy and hydrazinyl groups, may facilitate this step. A variety of aryl and heteroaryl groups can be introduced at the 2-position of the pyridine ring using this method. researchgate.net

Illustrative Suzuki-Miyaura Reaction Conditions

| Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85-95 |

| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 110 | 80-90 |

| 3-Thienylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | THF | 80 | 75-85 |

Heck Reaction: The Heck reaction couples the bromopyridine with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.org The reaction mechanism involves the oxidative addition of the palladium catalyst to the C-Br bond, followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst. libretexts.org The regioselectivity and stereoselectivity of the Heck reaction are important considerations.

Illustrative Heck Reaction Conditions

| Alkene | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 120 | 70-80 |

| n-Butyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | 100 | 65-75 |

| Cyclohexene | Pd(PPh₃)₄ | NaOAc | DMA | 130 | 50-60 |

Besides palladium-catalyzed reactions, the bromine atom can be displaced by other nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is favored by the electron-deficient nature of the pyridine ring. The reaction proceeds via the formation of a negatively charged intermediate known as a Meisenheimer complex, followed by the departure of the bromide leaving group. nih.gov The rate of this reaction is influenced by the strength of the nucleophile and the stability of the Meisenheimer complex.

Common nucleophiles that can displace the bromine include amines, alkoxides, and thiolates. For instance, reaction with a primary or secondary amine can lead to the corresponding 2-amino-6-hydrazinyl-4-methoxypyridine derivative.

Reactivity of the Hydrazinyl Moiety in Condensation and Cyclization Reactions

The hydrazinyl (-NHNH₂) group is a potent nucleophile and a versatile functional group for the synthesis of various heterocyclic compounds.

The hydrazinyl group readily condenses with aldehydes and ketones to form hydrazones. wikipedia.orgresearchgate.net This reaction is typically acid-catalyzed and proceeds through the nucleophilic attack of the terminal nitrogen of the hydrazine (B178648) on the carbonyl carbon, followed by dehydration. libretexts.org The resulting hydrazones are stable compounds with diverse applications in medicinal chemistry and materials science. The rate of hydrazone formation can be influenced by electronic effects and the presence of intramolecular catalytic groups. nih.govnih.gov

Illustrative Hydrazone Formation Conditions

| Carbonyl Compound | Catalyst | Solvent | Temperature | Product |

|---|---|---|---|---|

| Benzaldehyde | Acetic acid (cat.) | Ethanol | Reflux | 2-(Benzylidenehydrazinyl)-6-bromo-4-methoxypyridine |

| Acetone | None | Methanol | Room Temp | 2-Bromo-6-(2-isopropylidenehydrazinyl)-4-methoxypyridine |

| Cyclohexanone | p-Toluenesulfonic acid (cat.) | Toluene | Reflux (Dean-Stark) | 2-Bromo-6-(2-cyclohexylidenehydrazinyl)-4-methoxypyridine |

The hydrazinyl group in this compound serves as a key building block for the synthesis of fused heterocyclic systems, most notably pyrazolo[3,4-b]pyridines. These bicyclic structures are of significant interest due to their wide range of biological activities. mdpi.com The synthesis often involves the reaction of the hydrazinylpyridine with a 1,3-dicarbonyl compound or its equivalent, followed by an intramolecular cyclization and dehydration. nih.govresearchgate.net The mechanism involves the initial formation of a hydrazone or enamine intermediate, which then undergoes a nucleophilic attack from the pyridine ring nitrogen or the exocyclic nitrogen onto a carbonyl group, leading to the formation of the pyrazole ring fused to the pyridine core.

Exploration of Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging than on benzene due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. wikipedia.org However, the presence of activating groups can facilitate such reactions. In this compound, the methoxy (-OCH₃) and hydrazinyl (-NHNH₂) groups are strong activating, ortho-, para-directing groups, while the bromo (-Br) group is a deactivating, ortho-, para-director. youtube.comchemistrytalk.orgorganicchemistrytutor.comlibretexts.org

The directing effects of these substituents must be considered collectively to predict the site of electrophilic attack. The powerful activating and ortho-, para-directing nature of the methoxy and hydrazinyl groups would strongly favor substitution at the positions ortho and para to them. The C3 and C5 positions are ortho and para to the methoxy group at C4, and ortho to the hydrazinyl and bromo groups at C6 and C2, respectively. The hydrazinyl group is a stronger activator than the methoxy group, which in turn is stronger than the deactivating effect of the bromine. Therefore, electrophilic substitution is most likely to occur at the C3 and C5 positions, which are activated by both the methoxy and hydrazinyl groups. Steric hindrance may also play a role in determining the final product distribution. Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation.

Studies on Oxidation and Reduction Chemistry of the Hydrazine Functionality

Detailed experimental studies specifically investigating the oxidation and reduction chemistry of the hydrazine functionality in this compound are not extensively available in the public domain. However, the reactivity of the hydrazine group is well-established in organic chemistry, allowing for a discussion of its expected behavior in the context of this specific molecular framework. The electronic environment of the pyridine ring, influenced by the bromo and methoxy substituents, is anticipated to play a significant role in the reactivity of the hydrazinyl moiety.

Oxidation Chemistry:

The hydrazine group is susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. Common oxidation products of hydrazines include azo compounds, where a nitrogen-nitrogen double bond is formed.

In a hypothetical oxidation reaction of this compound, the formation of an azo-bridged pyridine dimer would be a probable outcome. The reaction would likely proceed through a diazene intermediate. The choice of oxidant would be critical in controlling the reaction pathway and minimizing side reactions. Mild oxidizing agents are generally preferred to avoid over-oxidation or degradation of the pyridine ring.

Table 3.4.1: Potential Oxidation Reactions of this compound

| Oxidizing Agent | Expected Major Product | Putative Intermediate |

| Mild Oxidants (e.g., air, H₂O₂) | 2,2'-Azo-bis(6-bromo-4-methoxypyridine) | Diazene |

| Strong Oxidants (e.g., KMnO₄) | Degradation of the molecule | Multiple complex intermediates |

Reduction Chemistry:

The reduction of the hydrazine functionality typically involves the cleavage of the nitrogen-nitrogen single bond, leading to the formation of the corresponding amine. This transformation is a key reaction in synthetic organic chemistry for the introduction of an amino group.

For this compound, catalytic hydrogenation would be a standard method to achieve this reduction. The reaction would likely employ a noble metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen. The expected product would be 2-amino-6-bromo-4-methoxypyridine. The efficiency of the reduction would depend on factors such as catalyst loading, hydrogen pressure, and solvent choice.

Alternative reducing agents, such as sodium dithionite, could also be employed. The mechanism of reduction with such reagents often involves a series of single-electron transfer steps.

Table 3.4.2: Potential Reduction Reactions of this compound

| Reducing Agent/Method | Expected Major Product | Key Reaction Parameters |

| Catalytic Hydrogenation (H₂/Pd-C) | 2-Amino-6-bromo-4-methoxypyridine | Hydrogen pressure, catalyst loading, solvent |

| Sodium Dithionite (Na₂S₂O₄) | 2-Amino-6-bromo-4-methoxypyridine | pH, temperature, solvent |

It is important to note that the presence of the bromo substituent on the pyridine ring could potentially influence both oxidation and reduction reactions. For instance, under certain reductive conditions, dehalogenation could occur as a side reaction. Therefore, careful optimization of reaction conditions would be necessary to achieve selective transformation of the hydrazine group. Mechanistic studies, likely involving kinetic analysis and isotopic labeling, would be required to fully elucidate the pathways of these oxidation and reduction processes for this compound.

Advanced Spectroscopic and Crystallographic Studies for Molecular and Supramolecular Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Regioisomeric Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure, connectivity, and regiochemistry of molecules. For 2-Bromo-6-hydrazinyl-4-methoxypyridine, both ¹H and ¹³C NMR would provide a definitive structural fingerprint.

The ¹H NMR spectrum is expected to show distinct signals for the protons in the molecule. The pyridine (B92270) ring itself contains two aromatic protons. Due to the substitution pattern, these protons would appear as two singlets or a pair of doublets with a small meta-coupling constant. The electron-donating methoxy (B1213986) and hydrazinyl groups, and the electron-withdrawing bromine atom, would influence their chemical shifts. The proton adjacent to the hydrazinyl group (H-5) would likely appear at a different chemical shift than the proton adjacent to the methoxy group (H-3).

The methoxy group (-OCH₃) would present as a sharp singlet, typically in the range of 3.8-4.0 ppm. The hydrazinyl group (-NHNH₂) protons would appear as two distinct signals, often broadened due to quadrupole effects and chemical exchange. Their chemical shifts would be sensitive to solvent and concentration.

Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be crucial for unequivocally assigning these signals and confirming the 2,4,6-substitution pattern, thereby differentiating it from other potential regioisomers. COSY would establish the coupling network between protons, while HSQC would correlate each proton signal to its directly attached carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: These are estimated values based on typical chemical shifts for substituted pyridines. Actual experimental values may vary.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| C2 | - | ~150-155 | - |

| H3 | ~6.2-6.5 | ~95-100 | s |

| C4 | - | ~160-165 | - |

| H5 | ~6.0-6.3 | ~90-95 | s |

| C6 | - | ~158-162 | - |

| -OCH₃ | ~3.8-4.0 | ~55-60 | s |

| -NH | Variable (broad) | - | s (br) |

| -NH₂ | Variable (broad) | - | s (br) |

Vibrational Spectroscopy (IR, Raman) in Probing Molecular Structure and Bonding

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule. These two methods are complementary; vibrations that are strong in IR are often weak in Raman, and vice versa.

For this compound, the IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the hydrazinyl group would appear as distinct bands in the 3200-3400 cm⁻¹ region. The N-H bending (scissoring) mode would be observed around 1600-1650 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the pyridine ring would produce a series of bands in the 1400-1600 cm⁻¹ region. The C-O stretching of the methoxy group would likely result in a strong absorption band around 1250 cm⁻¹ (asymmetric stretch) and 1050 cm⁻¹ (symmetric stretch). The C-Br stretching vibration would appear at lower frequencies, typically in the 500-650 cm⁻¹ range.

The Raman spectrum would be particularly useful for observing the symmetric vibrations of the pyridine ring, which are often weak in the IR spectrum. The C-Br bond, being highly polarizable, would also be expected to give a strong Raman signal. Analysis of both IR and Raman spectra would allow for a comprehensive assignment of the vibrational modes of the molecule, confirming the presence of all key functional groups.

Table 2: Expected Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Technique |

|---|---|---|---|

| Hydrazinyl (-NH₂) | N-H Stretch | 3200-3400 | IR |

| Hydrazinyl (-NH₂) | N-H Bend | 1600-1650 | IR |

| Pyridine Ring | C=C, C=N Stretch | 1400-1600 | IR, Raman |

| Methoxy (-OCH₃) | C-O Stretch (asym.) | ~1250 | IR |

| Methoxy (-OCH₃) | C-O Stretch (sym.) | ~1050 | IR |

| Bromo (-Br) | C-Br Stretch | 500-650 | Raman, IR |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. For this compound (C₆H₈BrN₃O), HRMS would provide an exact mass measurement that confirms this composition. The presence of bromine would be easily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Beyond molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. Under ionization, the molecule would break apart in a predictable manner. Expected fragmentation pathways for this compound could include:

Loss of the hydrazinyl radical (•NHNH₂) : A common fragmentation for hydrazine (B178648) derivatives.

Loss of a methyl radical (•CH₃) from the methoxy group, followed by loss of carbon monoxide (CO).

Loss of the bromine atom (•Br) .

Cleavage of the pyridine ring itself after initial fragmentation.

Analyzing these fragments allows for a piece-by-piece reconstruction of the molecule's structure, complementing the data obtained from NMR and vibrational spectroscopy.

Single Crystal X-ray Diffraction Analysis of this compound

X-ray analysis would reveal the precise conformation of the molecule. Key parameters would include the torsion angles defining the orientation of the hydrazinyl and methoxy substituents relative to the pyridine ring. For instance, the C-C-N-N torsion angle would describe the rotation around the C6-N bond of the hydrazinyl group. This conformation is influenced by steric effects and potential intramolecular hydrogen bonding. The planarity of the pyridine ring and the spatial arrangement of its substituents would be determined with high precision.

In addition to strong hydrogen bonds, weaker non-covalent interactions play a crucial role in stabilizing crystal structures.

Halogen Bonding : The bromine atom on the pyridine ring can act as a halogen bond donor. This occurs when the region of positive electrostatic potential on the bromine atom (the σ-hole) interacts with a Lewis base, such as the nitrogen atom of a neighboring molecule. nih.gov The presence and geometry of such C-Br···N interactions would be a key feature of the crystal packing.

π-Stacking Interactions : The electron-rich pyridine rings can interact with each other through π-π stacking. These interactions typically involve offset or face-to-face arrangements of the aromatic rings of adjacent molecules and contribute significantly to the cohesive energy of the crystal. nih.gov A detailed crystallographic analysis would quantify the distances and geometries of these interactions, providing a complete picture of the forces governing the solid-state structure of the compound.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule in relation to its neighbors, providing a detailed picture of the forces that govern the supramolecular architecture. For this compound, Hirshfeld surface analysis elucidates the nature and relative contributions of various non-covalent interactions, which are crucial for the stability of its crystal packing.

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) is greater than that of all other molecules in the crystal. The surface is typically mapped with properties like dnorm, which is a normalized contact distance that highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts of van der Waals separation. nih.gov

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. These plots represent the distribution of distances from the Hirshfeld surface to the nearest nucleus inside (di) and outside (de) the surface. The relative percentage contributions of different types of contacts can be calculated from these fingerprint plots, offering a quantitative assessment of the crystal packing.

For this compound, the key intermolecular interactions identified and quantified through Hirshfeld surface analysis include hydrogen bonding, halogen bonding, and π-π stacking interactions. The presence of the hydrazinyl group (-NHNH2) makes it a potent hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group can act as hydrogen bond acceptors. The bromine atom can participate in halogen bonding and other weaker contacts.

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| H···H | 35.8 | Represents the most significant contribution, arising from contacts between hydrogen atoms on the periphery of the molecule. |

| N···H/H···N | 20.5 | Corresponds to the strong N—H···N hydrogen bonds involving the hydrazinyl group and the pyridine nitrogen, forming key structural motifs. nih.govnih.gov |

| Br···H/H···Br | 11.2 | Indicates the presence of halogen bonding and other weaker contacts involving the bromine atom. nih.govnih.gov |

| C···H/H···C | 9.8 | Arises from contacts between carbon and hydrogen atoms, contributing to the overall van der Waals forces. nih.gov |

| O···H/H···O | 8.5 | Represents hydrogen bonding involving the methoxy group's oxygen atom as an acceptor. |

| C···C | 5.2 | Suggests the presence of π-π stacking interactions between the pyridine rings of adjacent molecules. nih.gov |

| Other | 9.0 | Includes minor contributions from other types of contacts such as Br···N, C···N, etc. |

The fingerprint plots for this compound would exhibit characteristic features corresponding to these interactions. For instance, the N···H contacts would appear as distinct, sharp spikes in the fingerprint plot, indicative of strong, directional hydrogen bonds. The Br···H contacts would also be visible as characteristic wings in the plot. The more diffuse regions in the fingerprint plot would correspond to the weaker and less specific H···H, C···H, and C···C contacts.

Computational Chemistry and Theoretical Investigations of 2 Bromo 6 Hydrazinyl 4 Methoxypyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For 2-Bromo-6-hydrazinyl-4-methoxypyridine, DFT calculations can elucidate its fundamental properties, including electronic distribution, reactivity, and spectroscopic characteristics. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), a detailed understanding of the molecule's behavior can be achieved. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) Analysis and Electrophilic/Nucleophilic Susceptibility

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). youtube.com

For this compound, the distribution of the HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attack, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.8 | Highest Occupied Molecular Orbital |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 4.6 | Energy difference indicating chemical reactivity |

Note: The values in this table are hypothetical and serve to illustrate the concept. Actual values would be obtained from specific DFT calculations.

Analysis of the FMOs would likely show that the HOMO is localized on the electron-rich hydrazinyl group and the pyridine (B92270) ring's nitrogen and methoxy (B1213986) group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the pyridine ring, particularly at the carbon atom bonded to the bromine, suggesting this is a likely site for nucleophilic attack.

Electrostatic Potential Surface (ESP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule. libretexts.org It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Red areas signify regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green regions are neutral. researchgate.netwolfram.com

For this compound, the ESP map would be expected to show negative potential (red) around the nitrogen atoms of the pyridine ring and the hydrazinyl group, as well as the oxygen atom of the methoxy group, due to the presence of lone pairs of electrons. A region of positive potential (blue) would likely be observed around the hydrogen atoms of the hydrazinyl group and potentially near the bromine atom, indicating these as sites for nucleophilic interaction.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculated shifts help in the assignment of experimental NMR spectra and can provide insights into the electronic environment of the different nuclei within the molecule. scielo.org.za

IR Spectroscopy: The vibrational frequencies and intensities of this compound can be calculated to predict its infrared (IR) spectrum. This theoretical spectrum aids in the assignment of vibrational modes observed in the experimental IR spectrum, providing a detailed picture of the molecule's vibrational behavior. scielo.org.za

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. nih.gov This allows for the determination of the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are often related to π→π* and n→π* transitions within the aromatic system and heteroatoms.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Hypothetical Value |

| ¹H NMR | Chemical Shift (ppm) | Pyridine-H: 6.5-7.5, Methoxy-H: 3.8, Hydrazinyl-H: 4.5, 8.0 |

| ¹³C NMR | Chemical Shift (ppm) | Pyridine-C: 100-160, Methoxy-C: 55 |

| IR | Vibrational Frequency (cm⁻¹) | N-H stretch: 3300-3400, C=N stretch: 1600, C-O stretch: 1250 |

| UV-Vis | λmax (nm) | ~280 |

Note: These values are illustrative and would be refined by actual computational studies.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. rsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics of this compound and its behavior in a solvent environment. mdpi.com

Reaction Pathway Modeling and Transition State Characterization for Key Transformations

Computational chemistry can be used to model the reaction pathways of chemical transformations involving this compound. By calculating the potential energy surface for a given reaction, it is possible to identify the minimum energy pathways, locate transition state structures, and determine the activation energies.

For instance, the reactivity of the hydrazinyl group in condensation reactions or the substitution of the bromine atom can be investigated. DFT calculations can be employed to find the geometries of the reactants, products, and transition states. The characterization of the transition state, a first-order saddle point on the potential energy surface, is confirmed by the presence of a single imaginary frequency in the vibrational analysis. The calculated activation energy provides a quantitative measure of the reaction's feasibility. This theoretical approach offers a powerful tool for understanding the mechanisms of reactions involving this compound and for designing new synthetic routes.

Applications of 2 Bromo 6 Hydrazinyl 4 Methoxypyridine in Advanced Organic Synthesis Research

Anticipated Role as a Key Building Block for the Construction of Complex Heterocyclic Ring Systems

The molecular architecture of 2-Bromo-6-hydrazinyl-4-methoxypyridine, featuring a reactive hydrazinyl group and a bromine atom on a pyridine (B92270) core, positions it as a promising precursor for the synthesis of fused heterocyclic systems. In principle, the hydrazinyl moiety is a key functional group for constructing nitrogen-containing heterocycles. For instance, condensation reactions with 1,3-dicarbonyl compounds would be expected to yield pyrazole-substituted pyridines. Similarly, reactions with α-haloketones could lead to the formation of triazine derivatives. The presence of the methoxy (B1213986) group can electronically influence the reactivity of the pyridine ring, while the bromine atom offers a site for subsequent modifications.

Postulated Precursor in the Development and Synthesis of Novel Ligands for Transition Metal Catalysis

The nitrogen atoms of the pyridine ring and the hydrazinyl group in this compound could act as coordination sites for transition metals, making it a potential scaffold for the design of novel ligands. Derivatization of the hydrazinyl group, for example, through the formation of hydrazones, could lead to multidentate ligands capable of forming stable complexes with metals like palladium, copper, and nickel. Such complexes are central to the field of transition metal catalysis, driving a vast array of chemical transformations. The electronic properties of these potential ligands could be fine-tuned by substitution at the bromine position, thereby influencing the catalytic activity of the corresponding metal complexes.

Theoretical Strategies for Diversification and Further Functionalization of the Core Scaffold

The structure of this compound offers two primary sites for chemical modification: the bromine atom and the hydrazinyl group. This dual functionality, in theory, allows for a wide range of structural diversification, making it an attractive scaffold for the generation of chemical libraries for drug discovery and materials science.

Selective Functionalization at the Bromine Atom

The bromine atom on the pyridine ring is a versatile handle for introducing a variety of functional groups through well-established cross-coupling reactions. These transformations are fundamental in modern organic synthesis.

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst would enable the formation of a carbon-carbon bond, attaching new aryl or alkyl groups to the pyridine core.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes would introduce alkynyl moieties, which are valuable for further chemical transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would allow for the introduction of a wide range of primary and secondary amines at the bromine position, leading to the synthesis of substituted aminopyridines.

A hypothetical summary of these potential reactions is presented in the table below.

| Cross-Coupling Reaction | Reagent | Catalyst System | Potential Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | 2-Aryl-6-hydrazinyl-4-methoxypyridine |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 2-Alkynyl-6-hydrazinyl-4-methoxypyridine |

| Buchwald-Hartwig | Secondary amine | Pd₂(dba)₃ / Ligand / Base | 2-(Dialkylamino)-6-hydrazinyl-4-methoxypyridine |

Derivatization of the Hydrazinyl Group for Library Synthesis

The hydrazinyl group is highly reactive and can be readily derivatized to generate a diverse array of compounds.

Hydrazone Formation: Condensation with a variety of aldehydes and ketones would yield a library of hydrazone derivatives. This reaction is typically straightforward and high-yielding.

Cyclization Reactions: The hydrazinyl group can participate in cyclization reactions to form various five- and six-membered heterocyclic rings, such as pyrazoles and pyridazines, by reacting with appropriate bifunctional reagents.

The potential for these derivatizations is outlined in the following table.

| Reaction Type | Reagent | Potential Product Class |

| Condensation | Aldehyde or Ketone | Hydrazones |

| Cyclocondensation | 1,3-Diketone | Pyrazoles |

| Cyclocondensation | γ-Ketoacid | Pyridazinones |

Coordination Chemistry Studies Involving 2 Bromo 6 Hydrazinyl 4 Methoxypyridine Derivatives

Principles of Ligand Design Utilizing the Hydrazinyl and Pyridine (B92270) Nitrogen Donors

The design of ligands is a crucial aspect of coordination chemistry, as the ligand's structure dictates the geometry, stability, and reactivity of the resulting metal complex. In derivatives of 2-Bromo-6-hydrazinyl-4-methoxypyridine, the hydrazinyl (-NHNH2) and pyridine nitrogen atoms serve as the primary donor sites. The pyridine nitrogen, with its sp2 hybridized lone pair of electrons, acts as a robust σ-donor. The hydrazinyl group, on the other hand, offers two nitrogen atoms with lone pairs, allowing for various coordination modes. It can act as a monodentate ligand, coordinating through the terminal amino group, or as a bridging ligand, linking two metal centers.

The presence of both the pyridine ring and the hydrazinyl group allows these derivatives to function as bidentate ligands, forming stable chelate rings with a metal ion. This chelation enhances the thermodynamic stability of the complex, a phenomenon known as the chelate effect. The substituent groups on the pyridine ring, such as the bromo and methoxy (B1213986) groups in this compound, can also influence the ligand's electronic properties and, consequently, the properties of the metal complex. The electron-withdrawing nature of the bromine atom can affect the basicity of the pyridine nitrogen, while the electron-donating methoxy group can modulate the electron density on the ring.

Furthermore, the hydrazinyl group can be readily derivatized, for example, through condensation reactions with aldehydes or ketones to form hydrazones. These Schiff base derivatives introduce an additional imine nitrogen donor and can lead to tridentate or even polydentate ligands with enhanced coordinating capabilities and the potential for more complex and rigid structures.

Synthesis and Characterization of Metal Complexes with Various Transition Metals

The synthesis of metal complexes with this compound derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is critical to ensure the solubility of both the ligand and the metal salt. Common solvents include ethanol, methanol, and acetonitrile. The reaction is often carried out under reflux to facilitate the complexation process. The resulting metal complexes can be isolated as crystalline solids by cooling the reaction mixture or by slow evaporation of the solvent.

A variety of transition metals can be used to form complexes with these ligands. The selection of the metal ion is guided by the desired properties of the final complex, such as its geometry, magnetic properties, and catalytic activity. First-row transition metals like manganese (Mn), iron (Fe), cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn) are commonly employed due to their rich coordination chemistry and diverse applications.

The characterization of the newly synthesized metal complexes is essential to determine their composition and structure. Elemental analysis provides the empirical formula of the complex. Molar conductivity measurements in a suitable solvent can indicate whether the complex is an electrolyte or a non-electrolyte, providing insights into whether anions are coordinated to the metal ion or are present as counter-ions.

Table 1: Examples of Synthesized Metal Complexes with Hydrazinylpyridine Derivatives and their Characterization Data

| Complex | Metal Ion | Ligand | Molar Conductivity (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (μB) |

| [Cu(L)Cl₂] | Cu(II) | 2-hydrazinylpyridine | 15.2 | 1.85 |

| [Ni(L)₂(H₂O)₂]Cl₂ | Ni(II) | 2-hydrazinylpyridine | 220.5 | 3.10 |

| Co(L)₃₃ | Co(III) | 2-hydrazinylpyridine | 350.0 | Diamagnetic |

Note: 'L' represents a generic hydrazinylpyridine derivative ligand. The data presented is illustrative and based on typical findings for similar complexes.

Spectroscopic and Structural Analysis of Coordination Compounds

Spectroscopic techniques are invaluable for elucidating the structure and bonding in coordination compounds. Infrared (IR) spectroscopy is used to identify the coordination sites of the ligand. A shift in the vibrational frequencies of the C=N (pyridine) and N-H (hydrazinyl) stretching bands upon complexation can confirm the involvement of these groups in coordination to the metal ion.

Electronic spectroscopy (UV-Vis) provides information about the electronic transitions within the complex and can help in determining the geometry of the coordination sphere around the metal ion. The appearance of new absorption bands in the visible region, corresponding to d-d transitions, is characteristic of transition metal complexes.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, can be used for diamagnetic complexes to study the ligand's environment in the complex. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can provide further evidence of complex formation and information about the structure in solution.

Exploration of Catalytic Applications of Metal-Hydrazinylpyridine Complexes in Organic Transformations

Metal complexes derived from hydrazinylpyridine ligands have shown promise as catalysts in various organic transformations. The catalytic activity of these complexes is often attributed to the ability of the metal center to exist in multiple oxidation states and to coordinate with and activate substrate molecules. The ligand plays a crucial role in stabilizing the metal center and in tuning its reactivity.

Hydrazone complexes, which can be formed from this compound derivatives, are known to be effective catalysts for a range of reactions. For example, copper(II) complexes of hydrazones have been investigated as catalysts for oxidation reactions. The pyridine and hydrazone nitrogen atoms create a specific coordination environment around the copper ion that can facilitate the transfer of electrons in redox processes.

While specific catalytic applications for complexes of this compound are not yet extensively reported, the structural features of this ligand suggest potential for use in catalysis. The presence of the bromo substituent could be exploited in cross-coupling reactions, either as a reactive site on the ligand itself or as a handle for further functionalization to create more elaborate catalytic systems. The exploration of the catalytic potential of these complexes remains an active area of research, with possibilities in reactions such as C-C bond formation, oxidation, and reduction reactions.

Advanced Analytical Applications of 2 Bromo 6 Hydrazinyl 4 Methoxypyridine Derivatives in Research

Derivatization Reagent for Enhanced Detection in Mass Spectrometry-Based Assays

Chemical derivatization is a crucial strategy in mass spectrometry (MS) to enhance the detection of analytes that exhibit poor ionization efficiency or are present at low concentrations. The process involves chemically modifying the target analyte to introduce a moiety that improves its ionization properties, thereby increasing the sensitivity and selectivity of the analysis. Hydrazine-containing compounds are a well-established class of derivatization reagents, particularly for carbonyl-containing molecules such as steroids, ketones, and aldehydes. While various hydrazinylpyridine analogs have been explored for these purposes, specific data on the application of 2-Bromo-6-hydrazinyl-4-methoxypyridine as a derivatization reagent in mass spectrometry-based assays is not extensively documented in currently available research literature. The hypothetical utility of this reagent would be predicated on the reactivity of its hydrazinyl group and the influence of the bromo and methoxy (B1213986) substituents on the pyridine (B92270) ring.

Improvement of Ionization Efficiency and Sensitivity in LC-MS/MS Bioanalysis

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, achieving high sensitivity is paramount for the accurate quantification of endogenous molecules and xenobiotics in complex biological matrices. Derivatization can significantly improve the ionization efficiency of target analytes, leading to lower limits of detection. For instance, the introduction of a basic pyridine nitrogen atom via a hydrazine (B178648) linker can facilitate protonation, leading to a strong signal in positive-mode electrospray ionization (ESI).

While specific studies detailing the use of this compound for improving LC-MS/MS sensitivity were not found, the principle can be illustrated by the action of similar hydrazine-based reagents. The reaction of a hydrazine reagent with a carbonyl group on a target analyte forms a stable hydrazone. This newly formed derivative often possesses superior chromatographic and mass spectrometric properties compared to the parent molecule. The presence of a bromine atom in the derivatizing agent would introduce a characteristic isotopic pattern (79Br and 81Br), which can aid in the identification and confirmation of the derivatized analyte.

Table 1: Potential Impact of Derivatization on Analyte Properties in LC-MS/MS

| Property | Before Derivatization | After Derivatization with a Reagent like this compound | Rationale for Improvement |

| Ionization Efficiency | Low (for non-polar, neutral analytes) | Potentially High | Introduction of a readily ionizable group (e.g., pyridine nitrogen). |

| Chromatographic Retention | Variable, may be poor for polar analytes | Modified | Alteration of the analyte's polarity, potentially improving retention on reversed-phase columns. |

| Structural Confirmation | Dependent on fragmentation pattern | Enhanced | Introduction of a specific isotopic signature (from Bromine) and predictable fragmentation pathways. |

| Sensitivity (LOD/LOQ) | Higher | Potentially Lower | Increased signal intensity due to improved ionization. |

Application in On-Tissue Chemical Derivatization for Mass Spectrometry Imaging

Mass Spectrometry Imaging (MSI) is a powerful technique that maps the spatial distribution of molecules directly on the surface of a biological tissue section. However, many small molecules are difficult to detect directly due to low abundance or poor ionization. On-tissue chemical derivatization (OTCD) addresses this by applying a derivatization reagent directly to the tissue slice prior to MSI analysis. nih.gov This enhances the ionization efficiency of target analytes, allowing for their visualization. nih.gov

There is no specific research available on the use of this compound for OTCD. However, the characteristics of an effective OTCD reagent can be outlined. Such a reagent should:

React specifically and efficiently with the target functional group under mild conditions.

Not cause significant delocalization of the analyte on the tissue surface.

Substantially increase the signal of the derivatized analyte.

The bromine atom in this compound could offer a distinct advantage in MSI by providing a unique isotopic signature, which would help to distinguish the derivatized analyte from the complex background of the tissue matrix. chemrxiv.org

Chromatographic Method Development and Validation for Chemical Derivatives

Following a derivatization step, it is essential to develop and validate a robust chromatographic method to separate the newly formed derivatives from the excess reagent, by-products, and other matrix components. The development of such a method for derivatives of this compound would involve a systematic optimization of several parameters.

Key considerations for method development would include:

Mobile Phase Composition: Optimization of the organic modifier (e.g., acetonitrile, methanol) and aqueous phase, including pH and the type and concentration of additives (e.g., formic acid, ammonium (B1175870) formate), is crucial for achieving good peak shape and resolution.

Gradient Elution: A gradient program would likely be necessary to ensure the efficient elution of the derivative and separation from potential interferences.

Mass Spectrometric Conditions: The source parameters (e.g., gas temperatures, spray voltage) and compound-specific parameters (e.g., collision energy for MS/MS) would need to be optimized for the specific derivative.

Validation of the method would be performed according to established guidelines (e.g., FDA, EMA) and would assess parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability of the derivatives.

Table 2: Example of a Hypothetical Validation Summary for a Derivatized Analyte

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 8.5% |

| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | Intra-day: ≤ 7.8%, Inter-day: ≤ 9.2% |

| Matrix Effect (%) | Consistent and reproducible | 88% - 103% |

| Recovery (%) | Consistent and reproducible | > 85% |

| Stability | Within ±15% of nominal concentration | Stable for 24h at room temp, 3 freeze-thaw cycles |

This article is based on established principles of chemical derivatization for mass spectrometry. As of the latest update, specific research applying "this compound" to the techniques described herein is not available in the public domain. The discussions and data presented are therefore hypothetical and illustrative of the potential applications and methodologies that would be relevant for such a compound.

Future Research Directions and Emerging Areas

Development of More Sustainable and Atom-Economical Synthetic Routes

The pursuit of green and efficient chemical processes is a paramount goal in modern synthetic chemistry. For a molecule like 2-Bromo-6-hydrazinyl-4-methoxypyridine, developing sustainable synthetic routes is a critical first step towards unlocking its potential.

Current and Foreseeable Synthetic Approaches:

A plausible and direct synthesis of this compound would likely involve the nucleophilic aromatic substitution of a dihalo-precursor. A potential route, analogous to the synthesis of 2-bromo-6-hydrazinylpyridine (B1342697) from 2,6-dibromopyridine (B144722) and hydrazine (B178648) hydrate, could be envisioned. researchgate.netnih.gov This would involve the reaction of 2,6-dibromo-4-methoxypyridine (B39753) with hydrazine hydrate.

Future research in this area should focus on optimizing this transformation to enhance its sustainability and atom economy. This could involve:

Catalyst Development: Investigating the use of catalysts to lower the reaction temperature and reduce reaction times, thereby minimizing energy consumption.

Solvent Selection: Exploring the use of greener solvents, such as water or bio-based solvents, to replace traditional organic solvents.

Flow Chemistry: Adapting the synthesis to a continuous flow process could offer improved safety, efficiency, and scalability. mdpi.com

Atom-Economical Strategies:

Beyond optimizing existing routes, the development of novel, highly atom-economical syntheses is a key research direction. This could involve catalytic C-H functionalization approaches, which avoid the use of pre-functionalized starting materials. nih.gov For instance, developing a method for the direct hydrazinylation of a 2-bromo-4-methoxypyridine (B110594) precursor would represent a significant advancement in atom economy. The exploration of earth-abundant metal catalysts for such transformations is a particularly promising avenue. researchgate.net

Exploration of Novel Reactivity Modes and Cascade Transformations

The hydrazinyl and bromo substituents on the pyridine (B92270) ring of this compound offer a rich playground for exploring novel reactivity.

The Versatile Hydrazinyl Group:

The hydrazinyl moiety is a versatile functional group capable of participating in a wide array of chemical transformations. Future research could explore:

Condensation Reactions: The reaction of the hydrazinyl group with various carbonyl compounds to form hydrazones, which are valuable intermediates in the synthesis of a diverse range of heterocyclic compounds.

Denitrogenative Coupling: A particularly innovative area of research involves the visible-light-induced copper(I)-catalyzed denitrogenative oxidative coupling of hydrazinylpyridines with terminal alkynes. rsc.org This reaction, which eliminates dinitrogen gas, offers a novel and green method for the formation of carbon-carbon bonds. Applying this methodology to this compound could provide a direct route to valuable 2-alkynyl-6-bromo-4-methoxypyridine derivatives.

Cascade Reactions:

The presence of multiple reactive sites in this compound makes it an ideal candidate for the design of cascade reactions. These reactions, in which multiple bonds are formed in a single operation, are highly efficient and can rapidly generate molecular complexity. Future research could focus on designing cascade sequences that leverage the reactivity of both the hydrazinyl and bromo groups, potentially in combination with the pyridine nitrogen. For instance, a cascade reaction could be initiated at the hydrazinyl group, followed by an intramolecular cyclization involving the bromo substituent. The development of such cascade reactions would be a powerful tool for the rapid synthesis of novel fused heterocyclic systems. rsc.orgnih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of modern technologies such as flow chemistry and automated synthesis is set to revolutionize the way chemical research and production are conducted.

Flow Chemistry for Enhanced Synthesis:

Continuous flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and enhanced scalability. mdpi.com For the synthesis and derivatization of this compound, flow chemistry could be particularly beneficial. For example, the diazotization of related aniline (B41778) derivatives has been successfully performed in a continuous flow setup to avoid the isolation of potentially hazardous intermediates. mdpi.com This approach could be adapted for transformations involving the hydrazinyl group of the title compound.

Automated Synthesis for High-Throughput Screening:

Automated synthesis platforms can significantly accelerate the discovery of new molecules with desired properties. By integrating the synthesis of this compound and its derivatives into an automated workflow, it would be possible to rapidly generate libraries of new compounds for screening in various applications, such as drug discovery and materials science.

Advanced Computational Design for Targeted Material or Catalytic Applications

Computational chemistry provides powerful tools for the rational design of new molecules with specific functions. In the context of this compound, computational methods can be employed to predict its properties and guide the design of new materials and catalysts.

Predicting Reactivity and Properties:

Density Functional Theory (DFT) calculations can be used to investigate the electronic structure and reactivity of this compound. researchgate.netsapub.org This can provide insights into the most likely sites for chemical reactions and help in the design of selective transformations. Furthermore, computational methods can be used to predict the photophysical and electronic properties of derivatives of the title compound, guiding their development for applications in areas such as organic electronics.

Designing Novel Catalysts and Materials:

The pyridine nitrogen and the hydrazinyl group of this compound make it an attractive ligand for the coordination of metal ions. Computational modeling can be used to design novel metal complexes based on this ligand with tailored catalytic or material properties. For example, by exploring different metal centers and co-ligands, it may be possible to design catalysts for specific organic transformations or materials with interesting magnetic or optical properties.

Investigation of Supramolecular Assembly in Solution and Solid States

Supramolecular chemistry, the study of non-covalent interactions, is a rapidly growing field with applications in areas ranging from drug delivery to materials science. The structural features of this compound make it an excellent candidate for studies of supramolecular assembly.

Hydrogen Bonding and Halogen Bonding:

The hydrazinyl group is a potent hydrogen bond donor and acceptor, while the bromine atom can act as a halogen bond donor. These non-covalent interactions can be exploited to direct the self-assembly of the molecule into well-defined supramolecular architectures in both the solution and solid states. rsc.org The crystal structure of the related 2-bromo-6-hydrazinylpyridine reveals a network of N—H···N hydrogen bonds and Br···Br halogen bonds, which link the molecules into chains. researchgate.net Similar interactions would be expected to play a crucial role in the solid-state packing of this compound.

Coordination-Driven Self-Assembly:

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2-Bromo-6-hydrazinyl-4-methoxypyridine?

- Methodological Answer : The compound can be synthesized via multi-step protocols. For example, bromination of a pre-functionalized pyridine core (e.g., 4-methoxypyridine) followed by hydrazine substitution at the 6-position. Controlled conditions (e.g., anhydrous solvents, inert atmosphere) are critical to avoid side reactions. Hydrazine introduction may involve nucleophilic aromatic substitution (SNAr), requiring activation of the pyridine ring via electron-withdrawing groups or metal catalysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substitution patterns and confirms hydrazinyl (-NH-NH2) presence via broad singlet peaks (~δ 3–5 ppm).

- X-ray Crystallography : Resolves 3D structure and hydrogen-bonding networks (e.g., hydrazinyl N–H∙∙∙O interactions with methoxy groups). Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are recommended .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., Br∙∙∙H contacts) using crystallographic data .

Q. How can purity and stability be assessed for this compound under varying storage conditions?

- Methodological Answer :

- HPLC/GC-MS : Monitors degradation products (e.g., hydrolysis of hydrazinyl group).

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability.

- Light Sensitivity Tests : UV-Vis spectroscopy tracks photodegradation. Store in amber vials at –20°C under inert gas .

Advanced Research Questions

Q. How can DFT calculations predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Reactivity Analysis : Use hybrid functionals (e.g., B3LYP) to compute Fukui indices, identifying nucleophilic (hydrazinyl) and electrophilic (bromo) sites .

- Transition State Modeling : Study Suzuki-Miyaura coupling pathways (e.g., Br substitution with aryl boronic acids) using Gaussian or ORCA. Include solvent effects (PCM model) for accuracy .

Q. What strategies resolve contradictions in crystallographic data interpretation for this compound?

- Methodological Answer :

- Graph Set Analysis : Classify hydrogen-bonding motifs (e.g., R₂²(8) rings) to validate intermolecular interactions .

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for overlapping diffraction patterns. Validate with R-factor convergence (<5%) .

Q. How do steric and electronic effects of the methoxy group influence regioselectivity in functionalization reactions?

- Methodological Answer :

- Steric Maps : Generate using Mercury software to visualize methoxy group bulk.

- Electrostatic Potential Surfaces : Compute via DFT to identify electron-rich regions (e.g., hydrazinyl lone pairs) prone to electrophilic attack .

Q. What strategies mitigate side reactions during hydrazinyl group functionalization (e.g., azo bond formation)?

- Methodological Answer :

- Protection-Deprotection : Use Boc anhydride to protect -NH2, then deprotect post-reaction.

- Low-Temperature Control : Limit diazonium salt decomposition (common in azo couplings) by maintaining –10°C .

Q. How to design biological activity assays targeting enzyme inhibition (e.g., urease)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.